molecular formula C14H19NO5 B13286138 2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid

2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid

Cat. No.: B13286138
M. Wt: 281.30 g/mol
InChI Key: BTUSHPMSMXIXSB-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid is an organic compound that features a benzyloxycarbonyl (CBZ) protecting group attached to an amino acid derivative. This compound is primarily used in organic synthesis and biochemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride (CBZ-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

    Hydroxylation: The protected amino acid is then subjected to hydroxylation using appropriate reagents like hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and hydroxylation reactions under controlled conditions.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The benzyloxycarbonyl group can be removed (deprotected) using hydrogenation in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: H2/Pd-C

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Removal of the CBZ group to yield the free amino acid.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein structure.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Modification: It can modify proteins through covalent attachment, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid
  • 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid
  • 2-{[(Benzyloxy)carbonyl]amino}benzoic acid

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid is unique due to its specific structural features, such as the presence of both a benzyloxycarbonyl protecting group and a hydroxyl group. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis and biochemical research.

Properties

IUPAC Name

6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c16-9-5-4-8-12(13(17)18)15-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12,16H,4-5,8-10H2,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUSHPMSMXIXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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